N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline (CAS: 1179732-72-9) is a highly specialized, dual-fluorinated aromatic building block designed for advanced pharmaceutical and agrochemical synthesis. Featuring an electron-withdrawing ortho-trifluoromethyl group and an N-linked 2,2-difluoroethyl moiety, this compound offers a precise balance of steric hindrance, reduced amine basicity, and enhanced lipophilicity. For industrial buyers and medicinal chemists, procuring this pre-assembled secondary aniline bypasses notoriously difficult late-stage N-alkylation steps, providing immediate access to a metabolically stable precursor for the development of complex heterocycles, ureas, and amides [1].
Generic substitution with unfluorinated analogs, such as N-ethyl-2-(trifluoromethyl)aniline, fails to provide the critical metabolic resistance against cytochrome P450-mediated N-dealkylation required in modern active ingredients [1]. Conversely, attempting to use the primary amine, 2-(trifluoromethyl)aniline, and performing the N-alkylation in-house typically results in abysmal yields due to the severe steric and electronic deactivation caused by the ortho-CF3 group [2]. Furthermore, substituting with a fully fluorinated N-(2,2,2-trifluoroethyl) analog renders the nitrogen too non-nucleophilic for efficient downstream coupling, making the specific 2,2-difluoroethyl substitution highly critical for balancing metabolic stability with processable reactivity.
Direct N-alkylation of 2-(trifluoromethyl)aniline with difluoroethylating agents is severely hindered by the electron-withdrawing and sterically demanding ortho-trifluoromethyl group. Procuring the pre-alkylated N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline bypasses this low-yielding step, ensuring stoichiometric availability for downstream coupling [1].
| Evidence Dimension | N-Alkylation Yield (Synthesis Efficiency) |
| Target Compound Data | 100% available as procured building block |
| Comparator Or Baseline | 2-(trifluoromethyl)aniline + 2,2-difluoroethyl triflate |
| Quantified Difference | Direct synthesis typically yields <30-40% due to ortho-CF3 deactivation |
| Conditions | Standard laboratory alkylation conditions (e.g., base, polar aprotic solvent) |
Eliminates a major synthetic bottleneck, saving time and raw material costs in the scale-up of complex APIs.
The incorporation of the 2,2-difluoroethyl group significantly depresses the basicity of the aniline nitrogen compared to an unfluorinated alkyl group. This precise pKa tuning, combined with the ortho-CF3 group, tunes the compound's lipophilicity and membrane permeability profile [1].
| Evidence Dimension | Amine Basicity (pKa of conjugate acid) |
| Target Compound Data | Estimated pKa ~ 1.5 - 2.0 |
| Comparator Or Baseline | N-ethyl-2-(trifluoromethyl)aniline |
| Quantified Difference | pKa lowered by ~1.5 - 2.0 units |
| Conditions | Aqueous/organic solvent models |
Allows formulators and medicinal chemists to precisely control the ionization state of the final molecule at physiological pH.
Substituting a standard N-ethyl group with an N-(2,2-difluoroethyl) moiety introduces significant steric and electronic shielding against cytochrome P450-mediated oxidative N-dealkylation, a common metabolic liability for secondary anilines [1].
| Evidence Dimension | Rate of CYP450-mediated N-dealkylation |
| Target Compound Data | High resistance to C-H oxidation at the beta-position |
| Comparator Or Baseline | N-ethyl-2-(trifluoromethyl)aniline |
| Quantified Difference | Typically 5- to 10-fold reduction in clearance rates in liver microsomes |
| Conditions | In vitro Human Liver Microsome (HLM) assays |
Procuring this fluorinated analog directly translates to longer half-lives and better pharmacokinetic profiles in downstream drug candidates.
While fully fluorinated alkyl groups (like 2,2,2-trifluoroethyl) render the aniline nitrogen virtually non-nucleophilic, the 2,2-difluoroethyl group strikes a precise balance. It provides metabolic stability while retaining sufficient nucleophilicity for efficient coupling with isocyanates or acid chlorides to form ureas and amides [1].
| Evidence Dimension | Relative Coupling Reaction Rate |
| Target Compound Data | Sufficient reactivity for standard amide/urea formation |
| Comparator Or Baseline | N-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)aniline |
| Quantified Difference | Significantly faster reaction rates (often >5x) compared to the fully trifluoroethylated analog |
| Conditions | Reaction with standard electrophiles (e.g., acyl chlorides) in aprotic solvents |
Ensures that the procured building block can be readily incorporated into complex scaffolds without requiring extreme or harsh coupling conditions.
Utilized as a core precursor for modern fungicides and herbicides, where the ortho-CF3 group dictates target enzyme binding and the N-difluoroethyl moiety ensures environmental persistence and resistance to metabolic degradation [1].
Incorporated into central nervous system (CNS) drug candidates where precise tuning of the amine pKa and increased lipophilicity (LogP) are required to optimize blood-brain barrier (BBB) penetration without introducing the complete loss of basicity seen in perfluorinated analogs [2].
Serves as a high-purity starting material for the cyclization of complex indoles, quinolines, and 4H-pyrrolo[3,2-c]pyridin-4-one derivatives, ensuring that the critical difluoroethyl group is pre-installed prior to ring closure [1].